1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine
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Overview
Description
1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a benzoyl group, which is further substituted with an oxirane (epoxide) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzoic acid with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction reactions can target the benzoyl group or the epoxide ring, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while nucleophilic substitution can produce a variety of substituted compounds.
Scientific Research Applications
1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Industry: Used in the production of polymers and materials with specific properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential use in modifying biological molecules and studying enzyme mechanisms.
Comparison with Similar Compounds
3-(Oxiran-2-ylmethoxy)benzoic acid: A precursor in the synthesis of 1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Epoxide-containing compounds: Molecules with epoxide rings that exhibit similar reactivity.
Uniqueness: this compound is unique due to the combination of its structural features, including the pyrrolidine ring, benzoyl group, and epoxide moiety
Properties
IUPAC Name |
[3-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-6-1-2-7-15)11-4-3-5-12(8-11)17-9-13-10-18-13/h3-5,8,13H,1-2,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAAQQXPUTWILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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